7-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylicacid
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Overview
Description
7-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid is a heterocyclic compound that contains a bromine atom, a pyrrole ring, and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid typically involves the bromination of pyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
7-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
7-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 7-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to specific receptors, leading to a therapeutic effect. The exact pathways and molecular targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid
- 7-Fluoropyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid
- 7-Iodopyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid
Uniqueness
7-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in synthetic chemistry. Additionally, the bromine atom’s size and electronegativity can affect the compound’s interaction with biological targets, potentially leading to unique therapeutic properties .
Properties
Molecular Formula |
C7H4BrN3O2 |
---|---|
Molecular Weight |
242.03 g/mol |
IUPAC Name |
7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-2-1-4-3-9-6(7(12)13)10-11(4)5/h1-3H,(H,12,13) |
InChI Key |
OVOQWYKABWDRLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC(=NN2C(=C1)Br)C(=O)O |
Origin of Product |
United States |
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